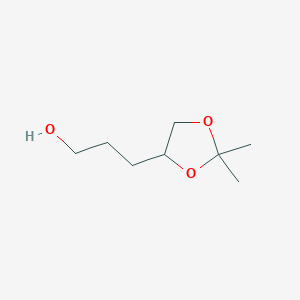

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLDYXOPGSOQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282782 | |

| Record name | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-30-5 | |

| Record name | NSC27977 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a multi-step process focusing on the formation of the 1,3-dioxolane ring and the incorporation of the propanol side chain.

Formation of the Dioxolane Ring:

The dioxolane ring is commonly synthesized by the acid-catalyzed acetalization of acetone with a triol precursor, such as 1,2,5-pentanetriol. This reaction involves the nucleophilic attack of the diol portion on the carbonyl carbon of acetone, followed by ring closure to form the 1,3-dioxolane structure. Acid catalysts like p-toluenesulfonic acid or sulfuric acid are typically employed to facilitate this equilibrium reaction under controlled temperature conditions.Introduction of the Propanol Group:

The propanol side chain is incorporated via nucleophilic substitution or reduction reactions, depending on the precursor. For example, starting from 1,3-dioxolane-4-propanoic acid esters, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–20 °C for several hours efficiently yields the corresponding propanol derivative with high purity and yield.Chiral Control:

When the stereochemistry is critical (e.g., for the (S)-enantiomer), chiral catalysts or auxiliaries are introduced during the synthesis to ensure enantioselective formation of the chiral center at the 4-position of the dioxolane ring. Asymmetric synthesis techniques or chiral resolution methods are applied to obtain the desired enantiomer with high enantiomeric excess.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and purity:

Continuous Flow Reactors:

Continuous flow technology is employed to enhance reaction control, heat transfer, and mixing, leading to improved yields and reproducibility. This method also allows for safer handling of reactive intermediates and better scalability.Catalyst and Solvent Optimization:

Selection of acid catalysts and solvents is critical to maximize enantioselectivity and minimize side reactions. Common solvents include tetrahydrofuran and other ethers, while catalysts are chosen based on their ability to promote ring formation without racemization.

Detailed Synthesis Example and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Acetalization of acetone with 1,2,5-pentanetriol | Acid catalyst (e.g., p-TsOH), reflux or room temperature | Formation of 2,2-dimethyl-1,3-dioxolane ring |

| 2 | Reduction of 1,3-dioxolane-4-propanoic acid ethyl ester | Lithium aluminum hydride (LiAlH4), THF, 0–20 °C, 3 hours | Conversion to this compound; yield ~97% |

| 3 | Chiral resolution or asymmetric catalysis | Chiral catalysts or auxiliaries | Enantiomerically enriched (S)- or (R)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol |

Research Findings and Analysis

Yield and Purity:

Reduction of the ester precursor with LiAlH4 is reported to give yields as high as 97%, indicating an efficient conversion to the desired alcohol with minimal side products.Stereochemical Control:

The use of chiral catalysts or auxiliaries is essential for producing the enantiomerically pure compound, which is important for applications in asymmetric synthesis and pharmaceutical intermediates.Reaction Optimization:

Continuous flow processes have been shown to improve reaction rates and selectivity, making the synthesis more amenable to industrial scale-up.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Dioxolane Ring Formation | Acid-catalyzed acetalization of acetone with triol | Acetone, 1,2,5-pentanetriol, acid catalyst (p-TsOH) | Equilibrium reaction, requires water removal for completion |

| Propanol Group Introduction | Reduction of ester intermediates | Lithium aluminum hydride (LiAlH4), THF, 0–20 °C | High yield (~97%), mild conditions |

| Chiral Control | Use of chiral auxiliaries or catalysts | Chiral ligands, asymmetric catalysis | Ensures stereochemical purity |

| Industrial Scale-up | Continuous flow reactors, catalyst optimization | Flow chemistry setups, optimized solvents | Enhances yield, safety, and reproducibility |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol

This compound is a chemical compound with the molecular formula and a molecular weight of 160.21 g/mol. It is also known as (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol. This compound has applications in scientific research spanning chemistry, biology, medicine, and industry.

Applications

- Chemistry It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

- Biology It is utilized in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.

- Medicine It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents. It is also used in the development of chiral drugs and as a building block for active pharmaceutical ingredients.

- Industry It is employed in the manufacture of polymers, resins, and other industrial chemicals. It is also utilized in the synthesis of polymers and other advanced materials.

(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol also has applications in organic synthesis, serving as an intermediate in the synthesis of more complex molecules. It is also studied for its potential biological activity and interactions with various biomolecules.

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a solvent in drug formulation and its interaction with biological systems. Recent research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that dioxolane derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Safety Considerations

Toxicological assessments have indicated that while this compound may possess beneficial properties, it also has associated risks. The GHS classification warns of serious eye irritation and potential respiratory irritation upon exposure. Proper safety measures are recommended when handling this compound to mitigate these risks.

Wirkmechanismus

The mechanism of action of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The dioxolane ring provides structural rigidity, which can affect the compound’s overall behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate

- Structure: Features a dioxolane ring, ester group, and difluoro-hydroxypropanoate chain.

- Applications : Valued for its stereochemical diversity and functional groups (ester, difluoro), enabling further derivatization in drug discovery .

- Key Differences: The presence of fluorine and ester groups increases electrophilicity and metabolic stability compared to the simpler propanol derivative .

(4S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxyphenyl)propanoic Acid Methyl Ester (Landiolol)

- Structure: Combines a dioxolane ring with a hydroxyphenylpropanoate ester.

- Properties : Density = 1.156 g/cm³; used as an API intermediate .

- Applications : Pharmacologically active as a β-blocker precursor, highlighting the dioxolane group’s role in enhancing bioavailability .

Amino Alcohol Analogs

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure: Replaces the dioxolane ring with a diethylamino group.

- Properties : Boiling point = 226.6°C; density = 0.875 g/cm³; acute oral toxicity (LD₅₀: 300–2000 mg/kg, H302) .

| Property | This compound | 3-(Diethylamino)-2,2-dimethyl-propan-1-ol |

|---|---|---|

| Boiling Point | Not reported | 226.6°C |

| Density | ~1.1–1.2 g/cm³ (estimated) | 0.875 g/cm³ |

| Toxicity | Not classified | Acute oral toxicity (H302) |

Ester and Ether Derivatives

(S)-2-(Benzyloxy)-3-(octadecyloxy)propan-1-ol

- Structure : Contains benzyl and octadecyl ether groups.

- Synthesis: Prepared via alkylation of dioxolane-methanol derivatives .

Ethyl 3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-hydroxypropanoate

- Synthesis: Produced via BF₃-catalyzed ring-opening of epoxides with dioxolane-methanol .

- Reactivity : Demonstrates the dioxolane group’s utility in stereoselective reactions .

Research and Industrial Relevance

- Synthetic Utility : The dioxolane ring in this compound enables chiral resolution and protection of diols, critical in nucleoside and carbohydrate chemistry .

- Safety Profile: Unlike amino alcohols (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol), the dioxolane derivatives exhibit lower acute toxicity, making them preferable in pharmaceutical workflows .

- Market Presence : Supplied by BLDpharm and ECHEMI for research and bulk manufacturing, reflecting demand in medicinal chemistry .

Biologische Aktivität

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol, also known as (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol, is a chemical compound with the molecular formula and a molecular weight of 160.21 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and green chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol |

| CAS Number | 51268-87-2 |

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| Boiling Point | 90°C (10.0 mmHg) |

| Physical Form | Oily Liquid |

| Purity | ≥ 95% |

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a solvent in drug formulation and its interaction with biological systems.

Antimicrobial Properties

Recent research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that dioxolane derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Toxicological Studies

Toxicological assessments have indicated that while this compound may possess beneficial properties, it also has associated risks. The GHS classification warns of serious eye irritation and potential respiratory irritation upon exposure. Proper safety measures are recommended when handling this compound to mitigate these risks .

Case Study 1: Application in Drug Formulation

A study published in a reputable journal examined the use of this compound as a solvent for pharmaceutical formulations. The findings suggested that this compound could enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. The study concluded that dioxolane derivatives might serve as effective alternatives to traditional organic solvents in pharmaceutical applications .

Case Study 2: Green Chemistry Initiative

Another significant study focused on the development of bio-based solvents highlighted the role of dioxolane derivatives in creating sustainable chemical processes. The research emphasized the importance of evaluating both functional efficiency and toxicity profiles when developing new solvents for industrial applications .

Research Findings

Research findings regarding the biological activity of this compound indicate several key points:

- Solvent Efficacy : Demonstrated potential as an effective solvent for enhancing drug solubility.

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.

- Toxicity Considerations : Safety profiles indicate moderate toxicity; hence careful handling is essential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.